
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a complex structure with multiple functional groups, making it a subject of interest for various synthetic and analytical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the 6-methylpyridazin-3-yl intermediate, followed by its reaction with piperidine and subsequent coupling with the 5-phenylisoxazol-3-yl moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenylisoxazole moiety.
Reduction: Reduction reactions may target the pyridazinyl or isoxazolyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products: The products of these reactions depend on the specific functional groups involved For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
科学研究应用
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in synthetic organic chemistry.
Biology and Medicine: Research explores its potential as a pharmacological agent, investigating its interactions with biological targets and its efficacy in treating various conditions.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.
作用机制
The mechanism by which (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied, such as its potential use as a therapeutic agent.
相似化合物的比较
- (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone shares structural similarities with other compounds containing pyridazinyl, piperidinyl, and isoxazolyl groups.
- Compounds like (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanol or (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)ethanone may exhibit similar chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-7-8-19(22-21-14)26-16-9-11-24(12-10-16)20(25)17-13-18(27-23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZQTCXGJAEQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
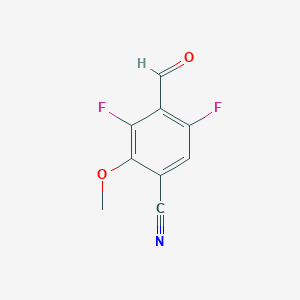
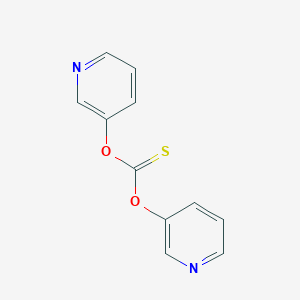

![5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B2624457.png)
![4-[bis(prop-2-enyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2624458.png)
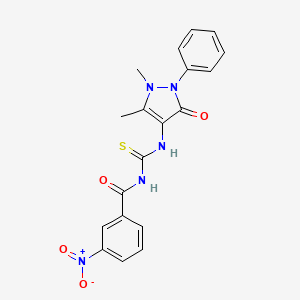
![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(pyridin-2-yl)imidazolidin-1-yl]acetamide](/img/structure/B2624460.png)
![3-[(4-methyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2624462.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624465.png)
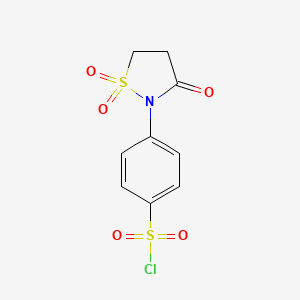

![2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile](/img/structure/B2624472.png)
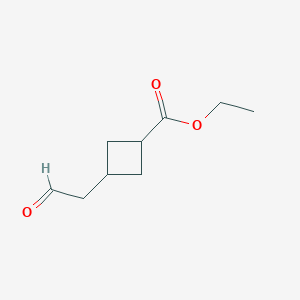
![6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2624475.png)
